4-Bromobutyltrichlorosilane
Overview
Description
4-Bromobutyltrichlorosilane is an organosilicon compound with the chemical formula C4H8BrCl3Si . It is a versatile reagent used in various chemical syntheses, particularly in the modification of surfaces and the formation of self-assembled monolayers. The compound is characterized by the presence of a bromobutyl group attached to a trichlorosilane moiety, making it reactive and useful in different chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobutyltrichlorosilane can be synthesized by reacting butyl bromide with trichlorosilane under controlled conditions. The reaction typically involves the use of a solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobutyltrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The trichlorosilane moiety can hydrolyze in the presence of water, forming silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve the use of water or aqueous solutions under controlled pH.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products of hydrolysis.
Scientific Research Applications
4-Bromobutyltrichlorosilane has several applications in scientific research:
Surface Modification: It is used to modify the chemical and physical properties of surfaces, particularly in the formation of self-assembled monolayers on metal and oxide surfaces.
Material Science: Utilized in the synthesis of advanced materials with tailored properties.
Biological Research: Employed in the development of bio-compatible surfaces and materials for medical applications.
Industrial Applications: Used in the production of specialty chemicals and as a coupling agent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromobutyltrichlorosilane involves its reactivity towards nucleophiles and its ability to form covalent bonds with surfaces. The trichlorosilane moiety reacts with hydroxyl groups on surfaces, forming strong Si-O bonds, which result in the modification of surface properties . This reactivity is exploited in the formation of self-assembled monolayers and other surface modifications.
Comparison with Similar Compounds
- 4-Chlorobutyltrichlorosilane
- 4-Iodobutyltrichlorosilane
- 4-Fluorobutyltrichlorosilane
Comparison: 4-Bromobutyltrichlorosilane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a good leaving group, making this compound particularly useful in substitution reactions .
Properties
IUPAC Name |
4-bromobutyl(trichloro)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl3Si/c5-3-1-2-4-9(6,7)8/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVPVEPWMGYBNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)C[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700663 | |
Record name | (4-Bromobutyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69858-29-3 | |
Record name | (4-Bromobutyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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